![molecular formula C9H10N2O2 B1419699 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one CAS No. 1045855-18-2](/img/structure/B1419699.png)
5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one
Overview
Description
5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one is an organic compound with the empirical formula C9H10N2O2 . It is used in various scientific applications, including medicinal research, drug development, and catalysis studies.
Molecular Structure Analysis
The molecular structure of 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one is represented by the SMILES stringCOc1ccnc2NC(=O)CCc12
. This indicates that the molecule contains a methoxy group (COc1), a naphthyridinone core (ccnc2NC(=O)CCc12), and a dihydro group (indicating the presence of two hydrogen atoms). Physical And Chemical Properties Analysis
5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one is a solid compound . Its molecular weight is 178.19 . The compound’s InChI key, a unique identifier used to represent its molecular structure, isNCIFEDWUPPJNEZ-UHFFFAOYSA-N
.
Scientific Research Applications
Anticancer Properties
Naphthyridinone compounds, including variants like 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one, have shown promise in anticancer research. They have been studied for their potential to inhibit the growth of cancer cells and may be used in the development of new anticancer drugs .
Anti-HIV Activity
These compounds also exhibit anti-HIV properties, making them valuable in the research for treatments against human immunodeficiency virus (HIV) .
Antimicrobial Applications
The antimicrobial activity of naphthyridinones is another area of interest, with studies exploring their effectiveness against various microbial infections .
Analgesic and Anti-inflammatory Uses
Their analgesic and anti-inflammatory activities suggest potential applications in pain management and inflammation control .
Antioxidant Effects
Naphthyridinones have antioxidant properties, which could be beneficial in combating oxidative stress-related diseases .
Fluorination Methodologies
Research has been conducted on methodologies for the late-stage introduction of fluorine into hydroxy-naphthyridine compounds, which could enhance their pharmacological properties .
Synthesis and Reactivity
The synthesis and reactivity of naphthyridinones with various reagents are crucial for developing new compounds with potential therapeutic applications .
Biomedical Applications
A comprehensive review of 1,6-naphthyridin-2(1H)-ones covers the diversity of substituents and synthetic methods used for their synthesis, highlighting their broad biomedical applications .
Safety and Hazards
properties
IUPAC Name |
5-methoxy-3,4-dihydro-1H-1,8-naphthyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-7-4-5-10-9-6(7)2-3-8(12)11-9/h4-5H,2-3H2,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIFEDWUPPJNEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCC(=O)NC2=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670153 | |
Record name | 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one | |
CAS RN |
1045855-18-2 | |
Record name | 5-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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